C-Terminal Oxidation State and Synthetic Route Efficiency
Fmoc-tryptophanol terminates in a primary alcohol (-CH₂OH) rather than the carboxylic acid (-COOH) of Fmoc-Trp-OH (CAS 35737-15-6). The alcohol functionality enables direct loading onto functionalized resins (Rink, Ramage, Sieber-chloride) for Fmoc/tBu SPPS of peptide alcohols, eliminating the post-synthetic reduction step required when starting from the acid form. In the acid series, post-synthetic NaBH₄ reduction of peptide acids to alcohols typically proceeds with variable yields (40–75%) and carries a significant risk of C-terminal epimerization, whereas the alcohol-based route produces optically pure peptide alcohols directly upon TFA cleavage [1][2].
| Evidence Dimension | Synthetic route efficiency for peptide alcohol production |
|---|---|
| Target Compound Data | Direct on-resin assembly with TFA cleavage yields fully deprotected peptide alcohol in a single step (Fmoc/tBu strategy); no reduction step required. |
| Comparator Or Baseline | Fmoc-Trp-OH: Requires post-synthetic C-terminal reduction using NaBH₄ or similar reductant; reported yields for peptide acid-to-alcohol reduction range 40–75% with epimerization observed. |
| Quantified Difference | Elimination of one post-synthetic reduction step; avoidance of 25–60% yield loss and epimerization risk associated with chemical reduction of C-terminal acids. |
| Conditions | Fmoc/tBu SPPS using Rink, Ramage, or Sieber-chloride resins; TFA cleavage (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 h [1]. |
Why This Matters
Procurement of Fmoc-tryptophanol directly enables a synthetic pathway that is unavailable with Fmoc-Trp-OH, reducing step count, improving atom economy, and preserving chiral integrity at the C-terminus for peptide alcohol programs.
- [1] Ferrer-Gago, F.J.; Koh, L.Q.; Lane, D.P. Functionalized Resins for the Synthesis of Peptide Alcohols. Chem. Eur. J. 2020, 26, 379–383. View Source
- [2] Nishith, A. et al. Synthesis of Fmoc-protected β-amino alcohols and peptidyl alcohols from Fmoc-amino acid/peptide acid azides. Indian J. Chem. Sect. B 2009, 48B, 1578–1583. View Source
